N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide
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Overview
Description
N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide typically involves multiple steps, starting with the preparation of the core thiophene-2,5-dicarboxamide structure. The synthetic routes may include:
Thiophene Derivatization: : The thiophene ring is functionalized with carboxamide groups at the 2 and 5 positions.
Methylthio Group Introduction:
Coupling Reaction: : The final step involves coupling the modified thiophene with the benzo[d]thiazol-6-yl units to form the target compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. This may involve the use of catalysts, specific reaction conditions, and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Organic Electronics: : Its unique electronic properties make it suitable for use in organic semiconductors and other electronic devices.
Drug Discovery: : The compound's structural complexity allows it to be used as a building block in the synthesis of new pharmaceuticals.
Materials Science: : Its properties can be leveraged in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide exerts its effects involves interactions with molecular targets and pathways. The specific mechanisms can vary depending on the application, but generally, the compound may interact with enzymes, receptors, or other biomolecules to produce its desired effects.
Comparison with Similar Compounds
When compared to similar compounds, N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide stands out due to its unique structure and properties. Similar compounds may include other thiophene derivatives or benzo[d]thiazol-6-yl derivatives, but the specific arrangement of functional groups in this compound gives it distinct advantages in certain applications.
Properties
IUPAC Name |
2-N,5-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S5/c1-29-21-25-13-5-3-11(9-17(13)32-21)23-19(27)15-7-8-16(31-15)20(28)24-12-4-6-14-18(10-12)33-22(26-14)30-2/h3-10H,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVGCLZVBDXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(S3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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